Tetraboretane

Description

Contextualization within Polyhedral Borane (B79455) Cluster Systems

Boron hydrides, or boranes, are a class of inorganic compounds with the general formula BₓHᵧ. borates.todayvedantu.com Unlike hydrocarbons, which feature straightforward two-center, two-electron (2c-2e) bonds, the structures of boranes were initially puzzling because they appeared to be "electron-deficient," meaning they lacked sufficient valence electrons to form conventional covalent bonds between all adjacent atoms. borates.today This led to the development of the concept of multicenter bonding, most notably the three-center, two-electron (3c-2e) bond, to explain their stability and structure. wikipedia.org

Boranes frequently form cage-like polyhedral structures, often referred to as deltahedra because they are constructed from triangular faces. wikipedia.org These borane clusters are systematically classified based on their geometry, which is related to the number of skeletal electrons they contain. The classification system, rationalized by the Polyhedral Skeletal Electron Pair Theory (PSEPT), also known as Wade-Mingos rules, categorizes clusters into several structural types. dalalinstitute.comnumberanalytics.comquora.com

The primary categories include:

Closo- (from the Greek for 'cage'): These are complete, closed polyhedral structures.

Nido- (from the Latin for 'nest'): These structures are derived from a closo-polyhedron by removing one vertex.

Arachno- (from the Greek for 'spider's web'): These are even more open structures, derived from a closo-polyhedron by removing two vertices.

Hypho- (from the Greek for 'net'): These clusters are the most open, with a structure derived from a closo-polyhedron by removing three vertices.

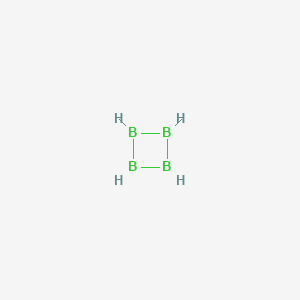

Tetraboretane, with the formula B₄H₄, is the parent member of the closo-borane series, theoretically adopting a tetrahedral geometry. uoa.gr Each face of the tetrahedron is stabilized by a delocalized three-center, two-electron B-B-B bond. researchgate.netacs.orgnih.gov While the parent B₄H₄ molecule has proven elusive and is subject to ongoing theoretical debate regarding its most stable isomeric form, its halogenated and alkylated derivatives, such as B₄Cl₄ and B₄(tBu)₄, are well-established molecules that possess the classic tetrahedral boron skeleton. uoa.grusu.edu

| Cluster Type | General Formula | Skeletal Electron Pairs (SEP) | Structural Relationship |

|---|---|---|---|

| Closo | [BₙHₙ]²⁻ | n + 1 | Closed n-vertex polyhedron |

| Nido | BₙHₙ₊₄ | n + 2 | n vertices of an (n+1)-vertex polyhedron |

| Arachno | BₙHₙ₊₆ | n + 3 | n vertices of an (n+2)-vertex polyhedron |

| Hypho | BₙHₙ₊₈ | n + 4 | n vertices of an (n+3)-vertex polyhedron |

Historical Evolution of Theoretical Borane Chemistry Studies

The scientific journey to understand boranes was a landmark achievement in inorganic chemistry. The field was pioneered by the German chemist Alfred Stock, who, between 1912 and 1936, synthesized and characterized a series of volatile boron hydrides, including diborane (B8814927) (B₂H₆), pentaborane (B11624) (B₅H₉), and decaborane (B607025) (B₁₀H₁₄). pageplace.deacs.org Stock's work required the invention of new laboratory techniques, such as the glass vacuum line, to handle these highly reactive and air-sensitive compounds. borates.today

Despite their successful synthesis, the molecular structures and bonding of boranes remained a profound mystery for decades, as they defied conventional valence theories. pageplace.de The critical breakthrough came in the post-war era, led by the American chemist William N. Lipscomb. Beginning in the late 1940s, Lipscomb and his collaborators employed X-ray crystallography to determine the three-dimensional structures of numerous borane clusters. wikipedia.orgpageplace.de These studies revealed their beautiful polyhedral arrangements and confirmed the necessity of a new bonding model. Lipscomb developed the theory of three-center two-electron bonds, which elegantly explained the structures and earned him the Nobel Prize in Chemistry in 1976. wikipedia.org

Building upon this foundation, Kenneth Wade, in the early 1970s, formulated a set of electron-counting rules, now famously known as Wade's Rules or the Polyhedral Skeletal Electron Pair Theory (PSEPT). dalalinstitute.comnumberanalytics.commit.edu These rules provided a simple yet powerful method to predict the geometry of boranes, carboranes, and other cluster compounds based on their number of skeletal electron pairs. quora.com The theory was later extended by Michael Mingos and others, solidifying the Wade-Mingos rules as a cornerstone of modern inorganic cluster chemistry. dalalinstitute.comnumberanalytics.com

Significance of this compound in Contemporary Inorganic Chemistry Research

In modern inorganic chemistry, this compound remains a subject of significant research interest, primarily due to its status as a fundamental building block of polyhedral boranes. solubilityofthings.comnumberanalytics.combyjus.com Its importance can be understood through several key areas of investigation.

First, B₄H₄ serves as a crucial theoretical model for probing the limits of bonding theories. Detailed computational studies have explored its potential energy surface, revealing a fascinating competition between the highly symmetric tetrahedral (Td) isomer and a planar structure with Cs symmetry, with some calculations suggesting the planar form is the true ground state. uoa.gr This contrasts with its well-characterized derivatives, such as tetrachlorothis compound (B₄Cl₄), which are definitively tetrahedral. uoa.grusu.edu This discrepancy fuels ongoing research into the subtle electronic factors that dictate cluster geometry.

Second, this compound exemplifies unique electronic behavior. The faces of the B₄ tetrahedron are electron-rich due to the delocalized 3c-2e B-B-B bonds. researchgate.net This allows the faces to act as unconventional electron-pair donors, forming stable hydrogen-bonded and halogen-bonded complexes. acs.orgnih.gov This mode of interaction, where a bond rather than a lone pair on a single atom acts as a Lewis base, expands our understanding of chemical bonding.

Finally, the study of the this compound framework is integral to the rational design of advanced materials. Polyhedral boron clusters are lauded for their three-dimensional aromaticity and are the building blocks of boron-rich solids known for their hardness and thermal stability. chemrxiv.org Understanding the electronic communication and bonding between fundamental units like this compound is critical for designing novel materials with tailored electronic and mechanical properties. chemrxiv.org

| Property | Value / Description |

|---|---|

| Chemical Formula | B₄H₄ |

| IUPAC Name | This compound nih.gov |

| Alternate Name | cyclotetraborane(4) nih.gov |

| Molecular Weight | 47.3 g/mol nih.gov |

| Skeletal Geometry (Theoretical) | Tetrahedron (Td symmetry) or Planar (Cs symmetry) uoa.gr |

| Bonding Type | Features 2-center-2-electron B-H bonds and 3-center-2-electron B-B-B bonds researchgate.netacs.org |

| Cluster Classification | Closo-borane uoa.gr |

Propriétés

Formule moléculaire |

B4H4 |

|---|---|

Poids moléculaire |

47.3 g/mol |

Nom IUPAC |

tetraboretane |

InChI |

InChI=1S/B4H4/c1-2-4-3-1/h1-4H |

Clé InChI |

HQGQIHKCIFSJKV-UHFFFAOYSA-N |

SMILES |

B1BBB1 |

SMILES canonique |

B1BBB1 |

Origine du produit |

United States |

Theoretical Frameworks and Computational Methodologies for Tetraboretane Investigation

Fundamental Quantum Chemical Principles Applied to Boron Hydride Species

The unique chemical bonding in boron hydrides stems from the electron-deficient character of boron. These compounds are often characterized by multicenter bonds, which are explained by several key quantum chemical principles.

Molecular Orbital (MO) Theory : This theory is central to describing the delocalized bonding in boranes. Through the linear combination of atomic orbitals, MO theory explains the formation of two-center-two-electron (2c-2e) bonds and the crucial three-center-two-electron (3c-2e) bonds that are hallmarks of boron hydride chemistry. nobelprize.org

Wade-Mingos Rules : These rules are instrumental in predicting the geometries of borane (B79455) clusters. By relating the number of skeletal electron pairs to the number of vertices (boron atoms), these rules classify structures as closo, nido, arachno, or hypho, which helps in rationalizing the observed shapes of these molecules.

Aromaticity : The concept of aromaticity and antiaromaticity is vital for assessing the stability of boron clusters. In many of these species, the delocalization of both σ and π electrons can result in either aromatic stabilization or antiaromatic destabilization, which significantly influences their molecular structure and reactivity.

Advanced Electronic Structure Theory Approaches for Tetraboretane Systems

To accurately model the complex electronic structure of this compound, sophisticated computational methods that account for electron correlation are necessary. google.combibsonomy.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method. wikipedia.orgchemeurope.com While foundational, the HF method only considers the average effect of electron-electron repulsion and neglects the detailed effects of electron correlation. chemeurope.comquora.com For accurate predictions, especially for electron-deficient systems like this compound, it is often necessary to employ more advanced methods that build upon the HF framework. chemeurope.com

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science for investigating electronic structures. wikipedia.org It has become a popular tool for studying boranes due to its balance of computational cost and accuracy. wikipedia.orgaimspress.com In DFT, the properties of a many-electron system are determined through functionals of the spatially dependent electron density. wikipedia.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. aimspress.com For borane systems, various functionals have been developed and tested. Hybrid functionals, such as B3LYP, have been shown to provide reliable results for the structures and energetics of boron hydrides. researchgate.netnih.gov DFT has been successfully applied to investigate the electronic structures, stabilities, and other properties of various complex molecules. nih.govresearcher.life A variety of software packages, including Gaussian, VASP, and Quantum Espresso, are available for performing DFT calculations. researchgate.net

Post-Hartree-Fock methods are a class of techniques designed to improve upon the Hartree-Fock method by explicitly including electron correlation. wikipedia.org These methods are crucial for obtaining highly accurate results, though they come at a higher computational cost. wikipedia.orgornl.gov

Møller-Plesset (MP) Perturbation Theory : This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. ststephens.net.in Second-order Møller-Plesset theory (MP2) is a common starting point and typically recovers a significant portion of the correlation energy. ststephens.net.in Higher-order MP calculations (MP3, MP4, etc.) can provide further improvements in accuracy but are more computationally demanding. ststephens.net.in

Configuration Interaction (CI) : CI methods generate a more accurate wave function by taking a linear combination of the Hartree-Fock determinant and determinants corresponding to excited electronic states. ornl.gov Truncating the expansion to include only single and double excitations (CISD) is a common approach, but for higher accuracy, more excitations must be included at a steep computational cost. ornl.gov

Coupled Cluster (CC) Theory : Coupled Cluster theory is another powerful method for treating electron correlation. nih.gov The CCSD(T) method, which includes single, double, and a non-iterative correction for triple excitations, is often referred to as the "gold standard" of quantum chemistry for its high accuracy in calculating the energies of small to medium-sized molecules. nih.govnih.gov

Quantum Monte Carlo (QMC) methods represent a class of computational techniques that can achieve very high accuracy, particularly for systems where electron correlation is strong. chemeurope.comlondon-nano.com These methods employ stochastic sampling to solve the Schrödinger equation and can often recover over 95% of the correlation energy. uninsubria.it

Diffusion Monte Carlo (DMC), a variant of QMC, has been successfully used to calculate the thermochemical data for boranes with high reliability. uninsubria.it While computationally intensive, QMC methods are valuable for providing benchmark results against which other, less computationally demanding methods can be compared. scielo.brarxiv.org The power of QMC also extends to other fields, such as financial modeling, where it is used for risk analysis. ionq.comarxiv.org

Post-Hartree-Fock Correlation Methods in this compound Electronic Structure Calculations

Geometry Optimization Algorithms for this compound Molecular Architectures

A key aspect of computational chemistry is finding the stable structures of molecules, which correspond to minima on the potential energy surface. This is achieved through geometry optimization algorithms. faccts.de

These algorithms iteratively adjust the positions of the atoms to minimize the molecule's energy. crystalsolutions.eu Most modern optimization techniques are gradient-based, meaning they use the first derivative of the energy with respect to atomic positions to guide the search for a minimum. crystalsolutions.eu

A widely used and efficient algorithm is the Broyden-Fletcher-Goldfarb-Shanno (BFGS) method. deepmodeling.com The BFGS algorithm is a quasi-Newton method that approximates the second derivative matrix (the Hessian) to accelerate convergence towards the minimum energy structure. crystalsolutions.eudeepmodeling.com Once a stationary point is located, a calculation of the Hessian matrix is necessary to confirm that the structure is a true minimum (all positive eigenvalues) and to compute vibrational frequencies. github.io For complex systems with many possible isomers, like this compound, more advanced search methods may be needed to locate the global minimum, which represents the most stable structure. nih.gov

Data Tables

Table 1: Research Findings on this compound and Related Boron Hydrides

| Research Focus | Method(s) Used | Key Findings |

| Isomer Stability | DFT (B3LYP), CCSD(T) | Computational studies have identified several stable isomers of this compound, with the relative energies depending on the level of theory used. researchgate.net |

| Electronic Structure | MO Theory, DFT | The bonding in boron hydrides is characterized by delocalized three-center two-electron bonds, which are well-described by molecular orbital theory. nobelprize.org |

| Aromaticity | DFT (NICS analysis) | Nucleus-Independent Chemical Shift (NICS) calculations are used to quantify the aromatic or antiaromatic character of borane clusters, which correlates with their stability. researchgate.net |

| Thermochemistry | Quantum Monte Carlo (DMC) | High-accuracy DMC calculations have been used to determine thermodynamic properties like dimerization energies for boranes, providing benchmark data. uninsubria.it |

| Vibrational Analysis | DFT, MP2 | The calculation of vibrational frequencies helps to characterize optimized structures as true minima and allows for the prediction of infrared spectra. |

Basis Set Selection Strategies for High-Accuracy this compound Computations

The theoretical investigation of this compound (B₄H₄) and its isomers requires robust computational methodologies to accurately capture its complex electronic structure, which is characterized by electron deficiency and three-center-two-electron (3c-2e) bonds. A critical component of these methodologies is the selection of an appropriate basis set. The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of calculated properties, such as geometries, energies, and vibrational frequencies. For high-accuracy computations on this compound, several hierarchical families of basis sets are commonly employed.

Correlation-Consistent Basis Sets: The most widely used basis sets for high-accuracy calculations on boron hydrides, including this compound, are Dunning's correlation-consistent basis sets (cc-pVXZ, where X=D, T, Q, 5, etc.). uni-mainz.deresearchgate.net These sets are designed to systematically converge towards the complete basis set (CBS) limit as the cardinal number (X) increases. For instance, studies on the isomers of B₄H₄ have employed these basis sets to reconfirm the global minimum structure. uoa.gr

aug-cc-pVXZ: To accurately describe the diffuse electron density associated with anions or weak interactions, these correlation-consistent basis sets are often augmented with diffuse functions, denoted by "aug". Ab initio MP2 calculations on this compound and its methylated analogue, B₄(CH₃)₄, have utilized the aug'-cc-pVTZ basis set to investigate their properties as electron donors in hydrogen- and halogen-bonded complexes. acs.org The prime notation (') indicates that diffuse functions are applied to non-hydrogen atoms only.

Pople-Style Basis Sets: While correlation-consistent sets are preferred for high-accuracy benchmarks, Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are also used, particularly for geometry optimizations and frequency calculations in broader surveys of boron clusters due to their computational efficiency. acs.org

Core-Valence Correlation: For calculations aiming for very high accuracy in thermochemical properties, it is crucial to account for core-valence electron correlation. Standard correlation-consistent basis sets are designed to recover valence correlation energy. To include the correlation effects of core electrons, specially designed core-valence basis sets, such as the cc-pwCVXZ series, are necessary. Studies have shown that for boron hydrides, using a basis set like cc-pwCVQZ on boron atoms in conjunction with high-level coupled-cluster methods like CCSD(T) is essential for achieving reliable heats of formation. rsc.org

Specialized and Mixed Basis Sets: In some computational studies, mixed or specialized basis sets are constructed to balance accuracy and computational cost. For example, when calculating specific properties like spin-spin coupling constants for complexes of B₄H₄, a hybrid approach might be used where higher-quality basis sets (e.g., Ahlrichs qzp) are placed on the atoms of primary interest, while more modest sets (e.g., cc-pVDZ) are used for the remaining atoms. acs.org

The selection strategy often involves a multi-step process: initial geometry optimizations and vibrational analyses may be performed with a smaller, computationally less expensive basis set (e.g., a double-zeta or triple-zeta Pople or Dunning set), followed by single-point energy calculations with larger, more sophisticated basis sets (e.g., aug-cc-pVQZ or CBS extrapolation) to refine the energetics. acs.org

Interactive Data Table: Basis Sets in this compound Research

| Study Focus | Computational Method | Basis Set(s) | Key Finding | Reference |

| Isomer Stability | Multireference & Coupled-Cluster | Correlation-Consistent Basis Sets | Reconfirmed the planar Cₛ structure as the global minimum for B₄H₄. | researchgate.net, uoa.gr |

| Donor Properties | MP2 | aug'-cc-pVTZ | The face of the Td structure acts as an electron-pair donor. | acs.org |

| Thermochemistry | CCSD(T) | cc-pwCVQZ | Core-valence correlation is crucial for accurate heats of formation in boron hydrides. | rsc.org |

| General Bonding | DFT | BP86/Def2-TZVP | Used for geometry optimization and NMR property calculations of borane clusters. | researchgate.net |

| Complex Properties | EOM-CCSD | Ahlrichs qzp / cc-pVDZ (Hybrid) | Calculated spin-spin coupling constants in B₄H₄ complexes. | acs.org |

Relativistic Effects in this compound Electronic Structure

Relativistic effects arise from the fact that the velocity of core electrons in heavy atoms can be a significant fraction of the speed of light, leading to changes in mass, energy, and orbital shapes. For an element as light as boron (Z=5), these effects are generally small and often neglected in routine computational studies. However, for calculations demanding very high precision and quantitative agreement with experimental spectroscopic data, scalar relativistic effects can become non-negligible. aps.org

Scalar relativistic effects, which are the dominant relativistic correction for lighter elements, primarily involve the mass-velocity and Darwin terms. These terms lead to a contraction of s- and p-orbitals and a corresponding change in electron shielding, which can indirectly affect the valence orbitals involved in chemical bonding. aip.org In theoretical studies of boron-containing diatomics like BO, scalar relativistic effects have been incorporated using methods like the second-order Douglas-Kroll-Hess (DKH2) approximation to achieve high accuracy. aip.org The DKH method is a common approach to decouple the large and small components of the relativistic Dirac equation, making it computationally tractable for molecular systems.

In the specific context of this compound (B₄H₄), relativistic effects are typically not explicitly calculated. The focus of high-accuracy studies has been more on the adequate treatment of electron correlation and the use of extensive basis sets. uoa.grrsc.org The energetic contributions from relativistic effects are expected to be significantly smaller than the errors arising from incomplete treatment of electron correlation or basis set limitations.

However, the consideration of relativistic effects becomes more pertinent under two conditions:

Ultra-High Precision: When aiming for "spectroscopic accuracy" (e.g., < 1 kJ/mol for energies), even small contributions from scalar relativity might be necessary for a complete error budget.

Heavy Element Substitution: If the hydrogen atoms in this compound are substituted with heavier elements (e.g., halogens like bromine or iodine, or heavy metals), then relativistic effects on the substituent atom become substantial and can no longer be ignored. arxiv.org In such cases, a relativistic Hamiltonian (like DKH or the Zeroth-Order Regular Approximation, ZORA) would be required for the heavy atoms, and often for the entire system, to properly describe the electronic structure, particularly properties like spin-orbit coupling.

Computational Analysis of Tetraboretane Electronic Structure and Chemical Bonding

Detailed Characterization of Tetraboretane Valence Electron Distributions

This compound is fundamentally an electron-deficient molecule. This is most clearly illustrated in the highly symmetric tetrahedral (Td) isomer. A simple electron count reveals the challenge to classical bonding models: each of the four boron atoms is bonded to one hydrogen atom, accounting for 8 of the 16 total valence electrons (4 from each B, 1 from each H). These four B-H bonds are considered to be conventional two-center, two-electron (2c-2e) covalent bonds. uoa.gr This leaves the remaining 8 valence electrons to be distributed among the six B-B edges of the tetrahedron. uoa.gr

This electron deficiency means that simple 2c-2e bonds between each boron atom are not possible, as that would require 12 electrons for the framework. Instead, the valence electrons in the boron cage are delocalized over the structure. Computational studies describe the bonding in the Td cage as consisting of four three-center, two-electron (3c-2e) bonds, with one such bond situated on each face of the tetrahedron. acs.orgresearchgate.net This distribution allows the 8 available electrons to bind all four boron atoms together, creating a stable, closed-shell electronic structure. acs.org The planar Cₛ(I) isomer, which is the calculated global minimum, also features a complex, delocalized electron system within its rhomboid-like B₄ framework. uoa.grresearchgate.net

Theoretical Investigations into Boron-Boron and Boron-Hydrogen Bond Descriptions

Theoretical chemistry provides the essential tools to dissect the unique bonding in this compound isomers, which cannot be adequately represented by simple Lewis structures.

Quantitative Bonding Descriptors and Indices for this compound

Computational methods provide precise data on the geometry and energetic properties of this compound isomers. Ab initio calculations have established that the global minimum is a planar Cₛ structure, which is approximately 6 kcal/mol more stable than the tetrahedral (Td) isomer. uoa.gr Another planar isomer, Cₛ(III), is about 13 kcal/mol less stable than the global minimum. uoa.gr

For the Td isomer, the electron-deficient nature of the B-B bonds is reflected in their quantitative descriptors. The B-B bond length is calculated to be significantly longer and weaker than a typical B-B single bond. uoa.gr A simplified "bond index" or "bond order" for the B-B interactions in the Td structure can be estimated as 2/3, derived from the 8 framework electrons being distributed over six B-B linkages. uoa.gr

Calculated Geometrical Parameters and Relative Energies of B₄H₄ Isomers

| Isomer | Symmetry | Relative Energy (kcal/mol) | B-B Bond Lengths (Å) | B-H Bond Lengths (Å) |

|---|---|---|---|---|

| Planar (Global Minimum) | Cₛ(I) | 0.0 | 1.616 (transannular), others vary | Varies |

| Tetrahedral | Td(II) | ~6.0 | ~1.70 | ~1.19 |

| Planar | Cₛ(III) | ~13.0 | Varies | Varies |

Molecular Orbital and Valence Bond Interpretations of this compound Bonding

From a Valence Bond (VB) theory perspective, bonding arises from the overlap of atomic orbitals. fiveable.meulethbridge.ca In this compound, the B-H bonds are readily described as the overlap of a hybrid orbital on boron with the 1s orbital of hydrogen. The bonding within the boron framework is more complex. In the Td isomer, the high symmetry allows for the formation of delocalized, multi-center bonds from the available boron atomic orbitals, leading to the 3c-2e bonds on each face. uoa.gr

Molecular Orbital (MO) theory provides a more natural description for such delocalized systems. libretexts.orguodiyala.edu.iq The atomic orbitals of the four boron atoms combine to form a set of molecular orbitals that extend over the entire cage. For the Td isomer, NBO analysis reveals that the four highest occupied molecular orbitals (HOMOs) are degenerate and correspond to the four localized 3c-2e facial bonds. acs.org These delocalized electrons are responsible for the cage's stability and its ability to act as an electron donor through its faces. acs.orgresearchgate.net

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analyses in this compound

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with chemical intuition. uni-muenchen.deq-chem.com For the tetrahedral B₄H₄, NBO analysis confirms the presence of four classic 2c-2e B-H bonds. More importantly, it describes the cage bonding in terms of four degenerate, localized 3c-2e B-B-B bonds, one on each face of the tetrahedron. researchgate.netacs.org The occupation number for the B-H bonds is calculated to be nearly 2.00 |e|, while the facial 3c-2e bonds have an occupation number of 1.96 |e|, confirming the two-electron nature of these multi-center bonds. researchgate.net This analysis also allows for the calculation of charge transfer interactions, which are significant when this compound acts as an electron donor. acs.org

The Electron Localization Function (ELF) provides a visual map of electron pair probability, distinguishing regions of covalent bonding, lone pairs, and core electrons. taylorandfrancis.comwikipedia.orgaps.org An ELF analysis of the Td B₄H₄ cluster reveals distinct localization regions. jussieu.fr For the B₄H₄ framework, the ELF isosurfaces show localization basins located above the center of each triangular face, corresponding precisely to the 3c-2e bonds predicted by other methods. jussieu.fr This provides a powerful visual confirmation of the unique facial bonding in the tetrahedral cage.

Charge Distribution and Electrostatic Potential Maps of this compound

The distribution of charge within a molecule is key to understanding its reactivity. This can be visualized using Molecular Electrostatic Potential (MEP) maps, where colors indicate regions of differing electrostatic potential. libretexts.orglibretexts.org Red signifies electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential). youtube.com

For the Td isomer of B₄H₄, MEP maps show that the most negative regions are located above the center of each of the four triangular B-B-B faces. acs.orgresearchgate.net This is a direct consequence of the 3c-2e bonds, which concentrate the framework's bonding electrons in these facial regions. acs.org These negative facial areas allow the B₄H₄ molecule to act as an electron-pair donor, forming stable complexes with hydrogen-bond and halogen-bond donors. acs.orgresearchgate.net Mulliken population analysis on the Td isomer suggests a very small charge separation, with charges of +0.0046e on boron and -0.0046e on hydrogen, indicating nearly neutral atoms and covalent B-H bonds. researchgate.net

Theoretical Vibrational Spectroscopic Predictions for Structural Elucidation

Computational chemistry offers a powerful lens for predicting the vibrational properties of molecules, providing insights that are crucial for their structural elucidation, especially for transient or highly reactive species that may be difficult to study experimentally. In the case of this compound (B₄H₄), theoretical vibrational spectroscopy is indispensable for distinguishing between its various plausible isomers. By calculating the harmonic vibrational frequencies and their corresponding infrared (IR) intensities, it is possible to generate a unique theoretical vibrational spectrum for each isomer, which can serve as a "fingerprint" for its identification.

The vibrational modes of a molecule correspond to the different ways in which its atoms can oscillate around their equilibrium positions. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, can predict these frequencies with a high degree of accuracy. researchgate.netresearchgate.net These methods solve the electronic Schrödinger equation to determine the potential energy surface of the molecule, from which the vibrational frequencies and modes can be derived. researchgate.net

For this compound, computational studies have focused on several key isomers, primarily the planar Cₛ structure (I), the tetrahedral Td structure (II), and another planar Cₛ structure (III). mdpi.com The calculated vibrational spectra for these isomers are distinct, allowing for their theoretical differentiation.

A comprehensive computational study by Papakondylis and Mavridis provides detailed theoretical vibrational frequencies for the two most stable isomers of this compound, the global minimum Cₛ (I) structure and the higher-energy tetrahedral Td (II) isomer. These calculations were performed at the RCCSD(T)/Tf level of theory. The study also identified a third isomer, another planar structure with Cₛ symmetry (III), which is found to be approximately 13 kcal/mol higher in energy than the global minimum. mdpi.com While the vibrational frequencies for the Cₛ (III) isomer are not explicitly tabulated in the same detail as for the other two, its distinct geometry implies a unique vibrational spectrum.

The theoretical vibrational frequencies are instrumental in distinguishing these isomers. For instance, the number of IR-active modes and their positions in the spectrum are dictated by the molecule's symmetry. The highly symmetric Td isomer will have fewer IR-active bands compared to the less symmetric Cₛ isomers due to selection rules.

The predicted vibrational frequencies for the Cₛ (I) and Td (II) isomers of this compound, as calculated by Papakondylis and Mavridis, are presented in the data table below. These theoretical data provide a basis for the future experimental identification of these elusive molecules.

Interactive Data Table: Theoretical Vibrational Frequencies of this compound Isomers (cm⁻¹)

| Isomer | Symmetry | Vibrational Mode | Frequency (cm⁻¹) |

| Cₛ (I) | A' | ω₁ | 2715 |

| A' | ω₂ | 2697 | |

| A' | ω₃ | 2686 | |

| A' | ω₄ | 1858 | |

| A'' | ω₅ | 1344 | |

| A' | ω₆ | 1184 | |

| A' | ω₇ | 1146 | |

| A'' | ω₈ | 1030 | |

| A' | ω₉ | 988 | |

| A'' | ω₁₀ | 954 | |

| A' | ω₁₁ | 827 | |

| A' | ω₁₂ | 711 | |

| A'' | ω₁₃ | 693 | |

| A' | ω₁₄ | 610 | |

| A' | ω₁₅ | 545 | |

| A'' | ω₁₆ | 496 | |

| A' | ω₁₇ | 422 | |

| A'' | ω₁₈ | 258 | |

| Td (II) | A₁ | ω₁ | 2688 |

| T₂ | ω₂ | 2679 | |

| E | ω₃ | 1269 | |

| T₂ | ω₄ | 1131 | |

| A₁ | ω₅ | 1003 | |

| T₂ | ω₆ | 851 | |

| E | ω₇ | 609 | |

| T₁ | ω₈ | 525 |

Data sourced from Papakondylis and Mavridis (2017).

Structural Isomerism and Topological Considerations in Tetraboretane Research

Identification and Characterization of Putative Tetraboretane Isomers via Computational Screening

Computational chemistry has become an indispensable tool for exploring the potential energy surfaces of molecules that are challenging to synthesize or characterize experimentally. chemsociety.org.ngmdpi.com In the case of this compound (B₄H₄), computational screening has been instrumental in identifying and characterizing various putative isomers. uoa.grresearchgate.net

Exploration of Constitutional Isomerism in this compound Systems

Constitutional isomers, also known as structural isomers, possess the same molecular formula but differ in their atomic connectivity. libretexts.orgbyjus.com Theoretical studies have identified several constitutional isomers of this compound. The most prominent among these are a planar Cₛ structure, a tetrahedral Td structure, and another planar Cₛ isomer of higher energy. uoa.gr Historically, the tetrahedral (Td) form was initially believed to be the ground state of B₄H₄. uoa.gr However, subsequent and more advanced computational work revealed that a planar structure with Cₛ symmetry is, in fact, the global minimum, lying approximately 6 kcal/mol lower in energy than the Td isomer. uoa.grresearchgate.net Another higher-energy planar Cₛ isomer has also been computationally identified. uoa.grresearchgate.net

The exploration of constitutional isomerism extends to substituted tetraboretanes. For instance, tetrahedral derivatives such as B₄Cl₄ and B₄Br₄ are well-established compounds, highlighting how substitution can influence the stability of a particular isomeric framework. uoa.gracs.org

Analysis of Stereoisomeric Forms and Chiral Aspects of this compound (if theoretically plausible)

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. msu.eduwikipedia.org This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). wikipedia.orgupo.es

For this compound itself, the most stable Cₛ and the tetrahedral Td isomers are achiral as they possess planes of symmetry. However, the possibility of chiral isomers arises when considering substituted tetraboretanes. If a this compound framework were to be substituted with four different groups, it could lead to chiral structures. youtube.com The IUPAC nomenclature provides a systematic way to name such stereoisomers. upo.es While detailed computational studies focusing specifically on chiral this compound derivatives are not extensively documented in the provided context, the fundamental principles of stereoisomerism suggest their theoretical plausibility.

Topological Isomerism in this compound Frameworks

Topological isomers are molecules that are identical in their chemical formula and connectivity but differ in their topology, such as the presence of knots or links in their molecular graphs. rsc.orgresearchgate.net In the context of boron clusters, this can relate to different arrangements of the polyhedral skeleton. The identified this compound isomers, such as the planar Cₛ and the cage-like Td structures, can be considered topological isomers as they represent fundamentally different three-dimensional arrangements of the B₄ core. uoa.grresearchgate.net The tetrahedral B₄H₄ isomer is a cage-like structure with four triangular faces, representing a simple polyhedron. researchgate.net The planar isomers, by contrast, have a two-dimensional arrangement of the boron atoms.

Energetic Landscape and Relative Stabilities of this compound Isomers

The study of the energetic landscape provides crucial insights into the relative stabilities of isomers and the feasibility of their interconversion. drugdesign.org Computational methods are extensively used to determine these energies and map out the potential energy surface. scirp.orgnih.gov

Conformational Analysis and Interconversion Pathways of this compound Isomers

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For the identified this compound isomers, the primary focus is on the interconversion between the different constitutional and topological forms, which involves more than just bond rotation.

Computational studies have established the relative energies of the key B₄H₄ isomers. The planar Cₛ(I) isomer is the global minimum. researchgate.net The tetrahedral Td(II) isomer is about 6 kcal/mol higher in energy, and another planar Cₛ(III) isomer is approximately 13 kcal/mol higher in energy than the global minimum. researchgate.net The interconversion between these isomers would require significant energy to overcome the activation barriers, involving the breaking and forming of bonds. For example, the transformation of the planar isomer to the tetrahedral one would necessitate a substantial reorganization of the boron framework. Studies on the interconversion of related boranes, like diborane(4), show that such processes can proceed through complex, non-synchronous pathways. nasa.govresearchgate.net

Application of Graph Theory and Cluster Expansion Models in this compound Structural Systematics

The systematic study of this compound (B₄H₄) and its isomers is a complex challenge due to the electron-deficient nature of boron, which leads to a wide variety of possible bonding arrangements and polyhedral structures. To navigate this complexity, researchers employ theoretical tools such as graph theory and cluster expansion models. These approaches provide a systematic framework for enumerating possible structures, understanding their bonding topologies, and predicting their relative stabilities.

Graph theory, in the context of chemical bonding, offers a powerful method for analyzing the connectivity and topology of atoms within a molecule, without the immediate need for detailed quantum mechanical calculations. dtic.milpreprints.org In borane (B79455) chemistry, this approach has been instrumental in rationalizing the structures of polyhedral boranes and their derivatives. dtic.milkg.ac.rs The core idea is to represent the borane cluster as a graph, where the vertices correspond to the boron atoms and the edges represent bonding interactions. preprints.org

For polyhedral boranes like the tetrahedral isomer of this compound, the underlying structure is a deltahedron, a polyhedron where all faces are triangles. utwente.nl The application of graph-theoretical principles, particularly the analysis of the complete graph (Kₙ) representing the interactions of the vertex atoms, provides a theoretical underpinning for the stability of closed deltahedral structures with n vertices and 2n + 2 skeletal electrons. vedantu.com This graph-theoretical analysis helps to explain the bonding topology in these three-dimensional delocalized systems. dtic.mil

The tetrahedral (T_d) structure of B₄H₄ is a classic example of a closo-borane. borates.today From a graph theory perspective, the stability of such deltahedral boranes can be analyzed by considering the degrees of the vertices in the corresponding graph. utwente.nl For deltahedra with n vertices from 6 to 10, there is only one topologically distinct deltahedron that has only vertices of degree 4 and 5, and these correspond to the experimentally observed structures of closo-boranes. utwente.nl While B₄H₄ is smaller, the principle of seeking highly connected, symmetric structures as potential low-energy isomers is a key insight from graph theory.

While graph theory provides a qualitative understanding of bonding and stability, cluster expansion models offer a more quantitative and systematic approach to exploring the vast number of potential isomers for a given chemical formula. nuaa.edu.cn The concept of cluster expansion involves systematically generating different atomic arrangements (clusters) and then using a model to predict the energy of each configuration. This methodology is particularly useful for exploring the potential energy surface of a system with many possible isomers.

In the context of this compound, a cluster expansion approach would involve the systematic generation of all possible arrangements of the four boron atoms and four hydrogen atoms. While the term "cluster expansion model" is not always explicitly used in the literature for small boranes, the underlying principle of systematically exploring the potential energy surface through computational methods is prevalent. vedantu.comresearchgate.net For instance, computational studies have employed methods like the Coalescence Kick method to sample the potential energy surfaces of neutral and anionic B₄H₄ clusters, leading to the identification of a diverse set of global minimum structures and low-lying isomers. vedantu.com

These computational explorations have revealed that while the highly symmetric tetrahedral (T_d) isomer of B₄H₄ is a stable structure, it is not the global minimum. acs.org Instead, a planar C_s symmetry structure has been identified as the most stable isomer, lying approximately 6 kcal/mol lower in energy than the tetrahedral form. acs.org Another planar C_s isomer exists at a higher energy. acs.org This highlights the importance of a systematic search of the potential energy surface, a core tenet of cluster expansion methodologies, to identify all relevant low-energy isomers.

The general mechanism for cluster expansion in boranes can also be seen in synthetic chemistry, where reactions involving the addition of borane moieties lead to the formation of larger polyhedral clusters. libretexts.org This step-wise growth of borane clusters provides an experimental parallel to the theoretical concept of systematically building up and evaluating different cluster structures.

The combination of graph theory and computational methods that systematically explore the isomer space provides a powerful toolkit for understanding the structural diversity of this compound. Graph theory offers a framework for understanding the bonding in the key polyhedral isomers, while the principles of cluster expansion, as implemented in various computational chemistry algorithms, allow for a thorough exploration of the potential energy surface to identify the most stable structures.

Energetic Considerations and Thermodynamic Stability Assessment of Tetraboretane

Theoretical Thermochemical Studies on Hypothetical Tetraboretane Formation Reactions

While the parent this compound (B₄H₄) has not been synthesized, theoretical studies have established its stability relative to its constituent fragments. Ab initio calculations indicate that the tetrahedral (Td) configuration of B₄H₄ is significantly stable and well-bound when considered against the dissociation into four individual borane (B79455) (BH) moieties. uoa.gr This suggests that the formation of the B₄ cage is a thermodynamically favorable process from these high-energy precursors.

The thermochemistry of this hypothetical reaction shows a substantial release of energy, indicating that the formation of the polyhedral structure with its multi-center bonds is a stabilizing process. uoa.gr The bonding in boranes is a persistent area of study, and compounds like this compound represent a frontier in understanding the unique bonding capabilities of boron beyond those seen in hydrocarbon chemistry. uoa.grresearchgate.net

Strain Energy Calculations and Quantification in this compound Analogs

Highly strained molecules are characterized by significant potential energy stored within their bonding framework due to deviations from ideal bond angles and lengths. This compound, particularly the tetrahedral isomer, is considered a highly strained system, analogous to its carbon counterpart, tetrahedrane (B94278) (C₄H₄). usu.edu

The quantification of this strain energy is typically achieved computationally through methods such as isodesmic or homodesmotic reactions. chemrxiv.org In this approach, the energy of the strained molecule is compared against that of unstrained, open-chain reference compounds, ensuring that the number and types of bonds are conserved on both sides of a model reaction. chemrxiv.orgnist.gov The energy difference in such a reaction corresponds to the amount of strain in the cyclic or caged molecule.

For this compound, a hypothetical homodesmotic reaction to calculate its strain energy would be constructed as follows: B₄H₄ + 4 BH₃ → 4 H₂B-BH₂

While specific numerical values for the strain energy of the parent B₄H₄ are not commonly cited, the successful synthesis and characterization of derivatives like tetra-tert-butyltetraboratetrahedrane (B₄(tBu)₄) and tetrahalotetraboranes (B₄Cl₄, B₄Br₄) underscore a key principle in stabilizing strained systems. uoa.grresearchgate.net The presence of bulky substituents like the tert-butyl groups provides kinetic stability, creating a significant energy barrier that prevents the decomposition or rearrangement of the strained B₄ core.

Enthalpies of Formation and Reaction Energetics of this compound via Computational Methods

Computational methods, including ab initio multireference, coupled-cluster, and density functional theory (DFT), have been pivotal in determining the enthalpies of formation and relative energies of various B₄H₄ isomers. uoa.grresearchgate.netrsc.org These studies have revealed a complex potential energy surface with multiple stable structures.

Key findings from high-level computational studies indicate that the tetrahedral (Td) structure, while a true local minimum on the potential energy surface, is not the most thermodynamically stable isomer. uoa.grresearchgate.net The global minimum, or the structure with the lowest enthalpy of formation, is predicted to be a planar Cₛ structure. uoa.grresearchgate.net

The relative energetics of the most prominent B₄H₄ isomers have been calculated, providing insight into their thermodynamic stability. uoa.grresearchgate.net

| Isomer | Point Group Symmetry | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cs(I) | Cₛ | 0.0 (Global Minimum) | uoa.grresearchgate.net |

| Td(II) | Td | +6.0 | uoa.grresearchgate.net |

| Cs(III) | Cₛ | +13.0 | uoa.grresearchgate.net |

The bonding in the tetrahedral B₄H₄ isomer is described as electron-deficient; exempting the four standard B-H bonds, only eight electrons are available to be shared among the six B-B edges of the tetrahedron. uoa.gr This results in delocalized, three-center-two-electron (3c-2e) bonds across the faces of the structure, a hallmark of polyhedral borane chemistry. nih.gov

Theoretical Approaches to Assess Kinetic Stability and Reactivity Barriers of this compound Species

Kinetic stability refers to a molecule's resistance to change or reaction due to a high activation energy barrier, which is distinct from its thermodynamic stability. nih.gov A compound can be thermodynamically unstable (i.e., not the lowest energy isomer) but kinetically persistent if the pathways for its rearrangement or decomposition are energetically prohibitive.

Theoretical calculations have been employed to map the potential energy surface for the rearrangement of this compound isomers. For the tetrahedral B₄H₄ molecule, a significant kinetic barrier has been calculated for its isomerization. The rearrangement of the tetrahedral structure to a planar form is predicted to proceed through a square-planar transition state. researchgate.net

Ab initio calculations, including electron correlation, estimate the energy barrier for this rearrangement to be approximately 85 kcal/mol. researchgate.net This substantial barrier indicates that the tetrahedral B₄H₄ molecule, once formed, should exhibit considerable kinetic stability, preventing it from readily converting to the thermodynamically more stable planar isomer. researchgate.net This high barrier explains why derivatives like B₄Cl₄ can be isolated with a tetrahedral structure, as the pathway to a more stable arrangement is kinetically inaccessible under normal conditions.

Theoretical Reactivity and Derivatization Pathways of Tetraboretane

Computational Probing of Electrophilic and Nucleophilic Attack on Tetraboretane Cores

Computational studies are crucial for understanding the reactivity of boron clusters. researchgate.net Neutral boron clusters, including B4H10, are known to undergo reactions involving electrophilic or nucleophilic attack. scribd.com The nature of these interactions is highly dependent on the specific structure of the tetraborane framework.

Boron clusters can exhibit dual reactivity. The vertices of some boron clusters are susceptible to electrophilic substitution, for instance, through halogenation. tandfonline.com Conversely, the high electron density on the faces of some polyhedral borane (B79455) anions can render them nucleophilic at the boron atoms. acs.org For example, in larger closo-hydroborate dianions like [B12H12]2-, reactivity similar to aromatic organic compounds is observed through electrophilic substitution. scribd.com

In the context of tetraborane(10) (B1175598), its derivatives can be formed through various reactions. For instance, quantum chemical methods have been employed to study derivatives where one or more boron atoms are replaced by gallium. researchgate.net The reactivity of boron clusters is influenced by factors such as cluster size and the presence of counter-ions. scribd.com

Ligand Coordination and Adduct Formation with this compound Frameworks (Theoretical Predictions)

The interaction of tetraborane frameworks with ligands is a key aspect of their chemistry, leading to the formation of various adducts. Ligand field theory, which extends crystal field theory by incorporating molecular orbital theory, provides a more precise description of the electronic structure and spectra of coordination compounds by accounting for covalent bonding between the metal and ligands. fiveable.melibretexts.org

Theoretical studies have predicted the formation of stable adducts between tetraborane species and various ligands. For example, computational studies on the gas-phase adducts B3(N2)3+ and B3(CO)3+ suggest they are stabilized primarily through σ donation from the exocyclic ligands (N2 and CO) into the electron-deficient boron ring. wikipedia.org

In the context of transition metal complexes, theoretical frameworks like crystal field theory and ligand field theory are used to describe the electronic structure and bonding. fiveable.memsu.edu These theories help in understanding how ligands affect the d-orbitals of a metal center, which is crucial for predicting the properties of coordination compounds. libretexts.org Tantalum, for instance, has been shown to stabilize triborane and tetraborane analogues within its coordination sphere. researchgate.net

Mechanistic Insights into Hypothetical this compound Transformation Reactions

Computational chemistry provides powerful tools to elucidate the mechanisms of complex reactions involving boranes. For tetraborane(10), theoretical studies have mapped out pathways for its conversion between different isomeric forms. For instance, the conversion of the bis(diboranyl) isomer of B4H10 to the more stable arachno isomer has been studied using ab initio quantum chemical methods. researchgate.netcolab.ws

These studies have identified transition states and intermediates, providing a detailed picture of the reaction landscape. The most likely pathway for this isomerization is a concerted one involving two pentacoordinated intermediates. researchgate.netcolab.ws The activation energy for this transformation has been calculated, offering quantitative insights into the reaction kinetics. researchgate.netcolab.ws

Furthermore, gas-phase reactions of tetraborane(10) with other molecules, such as alkynes, have been shown to be complex, with evidence of triple-bond cleavage in the formation of some products. worktribe.com Kinetic studies have shown that tetraborane(10) can dissociate into the non-isolable intermediate {B4H8} and H2. worktribe.com

Functionalization Strategies for this compound Frameworks (Computational Design and Prediction)

Computational design plays a significant role in devising strategies for the functionalization of tetraborane frameworks. By predicting the outcomes of different chemical modifications, theoretical studies can guide synthetic efforts toward new materials with desired properties.

One approach to functionalization is the substitution of boron atoms with other elements. Quantum chemical methods have been used to investigate all derivatives of tetraborane(10) where one or more boron atoms are replaced by gallium, with a focus on the relative stability of the resulting structures. researchgate.net Similarly, ab initio molecular orbital calculations have been performed on (CH3)2MB3H8, where M can be B, Al, Ga, or In. rsc.org

Recent work has also demonstrated the functionalization of a cyclic tetraborane, B4(NCy2)4, through ring-expansion and ring-opening reactions. nih.govresearchgate.net For example, diphenyl dichalcogenides can induce ring expansion to form five-membered B4E rings (where E = S, Se, Te), while halogenating agents can cause ring opening to produce linear tetraboranes. nih.govresearchgate.net

Theoretical Studies of Oligomerization and Polymerization of this compound Units

The theoretical investigation of the oligomerization and polymerization of tetraborane units is a growing area of research, driven by the potential to create novel boron-containing polymers with unique electronic and material properties.

Computational studies have explored the polymerization of boron-containing monomers. For instance, the ring-opening copolymerization of boron-containing anhydrides with epoxides has been investigated as a controlled platform for functional polyesters. acs.org These polymerizations can be well-controlled, allowing for the modulation of polyester (B1180765) structures and the incorporation of boron functionalities. acs.org

Theoretical calculations, such as those using density functional theory (DFT), are employed to understand the polymerization kinetics and the properties of the resulting polymers. acs.org For example, in the context of borane catalysts for epoxide polymerization, theoretical calculations have helped to elucidate the structure-activity relationships. researchgate.net

Advanced Methodologies and Future Research Directions for Tetraboretane Studies

Development and Application of Novel Computational Algorithms for Complex Borane (B79455) Chemistry

The study of complex borane chemistry, including compounds like tetraboretane, is computationally intensive due to the electron-deficient nature and the prevalence of multi-center bonding. Traditional computational methods often struggle with the vast and complex potential energy surfaces of these clusters. To address this, novel algorithms are being developed to enhance the efficiency and accuracy of structural searches.

One such advancement is the Strategic Escape (SE) algorithm, designed for global minimum searches. acs.org This method significantly reduces computational expense by replacing numerous redundant geometry optimizations with more efficient single-point energy calculations. acs.org It systematically navigates away from local minima before committing to full optimization, a feature particularly beneficial for the complex energy landscapes of boron clusters. acs.org When benchmarked against traditional Basin-Hopping (BH) methods on systems like the B₆⁻ cluster, the SE algorithm demonstrates a marked improvement in computational efficiency. acs.org The integration of symmetry-informed seed generation further accelerates convergence and ensures a diverse exploration of possible configurations. acs.org The application of such algorithms to tetraborane and its isomers would allow for a more reliable and rapid determination of its global minimum structure and low-energy pathways for isomerization.

| Algorithm Feature | Advantage for Borane Chemistry |

| Strategic Escape (SE) | Replaces redundant optimizations with single-point calculations, reducing computational cost. acs.org |

| Symmetry-Informed Seeding | Accelerates convergence towards global minima by starting from plausible high-symmetry structures. acs.org |

| Avoidance of Local Minima | Systematically escapes local energy wells to more efficiently explore the entire potential energy surface. acs.org |

Integration of Machine Learning and Artificial Intelligence in this compound Structure Prediction and Property Estimation

The astronomical number of possible configurations for boron-based materials makes their systematic exploration via first-principles methods alone practically impossible. rsc.org Machine Learning (ML) and Artificial Intelligence (AI) are emerging as transformative tools in this domain. By training on data generated from quantum mechanical calculations, ML models can predict the properties of new structures with high speed and reasonable accuracy.

A powerful approach combines ML with global optimization techniques like the stochastic surface walking (SSW) method. rsc.org This synergy has been successfully used to explore the potential energy surface of complex systems like β-boron, identifying thousands of distinct configurations and the key rules governing their formation. rsc.org A crucial element in this success is the development of accurate and efficient neural network (NN) potentials, which require structural descriptors capable of discriminating the complex boron bonding environments. rsc.org

For a system like tetraborane, an ML workflow could be envisioned as follows:

Generate an initial dataset of tetraborane isomers and their properties using high-accuracy methods like Density Functional Theory (DFT).

Train a neural network potential or other ML model on this dataset.

Employ the trained model in conjunction with a global optimization algorithm (e.g., SSW or SE) to rapidly screen millions of potential structures.

Refine the most promising structures identified by the ML model with further high-level DFT calculations.

This approach has been used to successfully predict the most stable structures of boron-doped graphene and to discover new superhard boron-nitrogen-oxygen compounds. aip.orgacs.org

Exploration of Exotic this compound Analogs and Heteroatom-Substituted Derivatives (Theoretical Frameworks)

Theoretical frameworks provide a robust platform for exploring the properties of hypothetical this compound analogs where one or more boron atoms are substituted with other elements (heteroatoms). The stability and electronic structure of such derivatives are governed by well-established, albeit complex, principles of borane chemistry.

Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of molecular geometries, relative energies, and electronic properties. nih.gov Theoretical studies on larger heteroboranes have established qualitative rules for heteroatom placement. For instance, more electronegative heteroatoms tend to occupy non-adjacent, low-connectivity vertices in the thermodynamically most stable isomers, while less electronegative (larger) heteroatoms may favor adjacent positions. uni-heidelberg.de

The investigation of a heteroatom-substituted tetraborane, such as a dicarbatetraborane (C₂B₂H₄), would involve several theoretical steps:

Isomer Generation: Proposing all geometrically and electronically plausible arrangements of the carbon and boron atoms within the cluster framework.

Energy Calculation: Computing the relative energies of these isomers using DFT to identify the most stable arrangements.

Bonding Analysis: Using tools like Natural Bond Orbital (NBO) analysis to understand the bonding patterns and electron distribution within the cluster.

These theoretical explorations can guide synthetic efforts by predicting the most viable targets and providing insight into their potential reactivity and properties. dissertation.comacs.org

| Theoretical Derivative | Key Property to Investigate | Computational Method |

| Azatriboretane (NB₃Hₓ) | Cluster stability, Lewis acidity/basicity | Density Functional Theory (DFT) |

| Dicarbatetraborane (C₂B₂Hₓ) | Isomer stability, aromaticity | DFT, NICS (Nucleus-Independent Chemical Shift) |

| Thiatriboretane (SB₃Hₓ) | Electronic structure, frontier molecular orbitals | DFT, Time-Dependent DFT (TD-DFT) |

| Phosphatriboretane (PB₃Hₓ) | Comparison with nitrogen analogs | DFT, Ab initio methods |

Challenges and Opportunities in Computational Borane Cluster Research and Design

The field of computational borane chemistry is characterized by a unique set of challenges and corresponding opportunities for innovation.

Challenges:

Lack of Accurate Descriptors: A significant hurdle is the absence of appropriate descriptors for boron and its associated hydride hydrogens in many computational models and force fields. tandfonline.com This limits the application of methods commonly used for organic molecules and can lead to higher error rates when forced simplifications are employed. tandfonline.com

Complex Reaction Mechanisms: Borane reactions often involve numerous competing pathways with very small energy differences between intermediates and transition states, making the elucidation of mechanisms exceptionally difficult. mdpi.com

Electron-Deficient Bonding: The non-classical, three-center-two-electron (3c-2e) bonding in boranes is inherently difficult to describe with simpler bonding models, requiring sophisticated quantum chemical methods. mdpi.comiisc.ac.in

Opportunities:

Algorithm Development: The challenges necessitate the creation of more powerful and efficient computational tools, such as the advanced search algorithms and ML potentials discussed previously. acs.orgrsc.org

Fundamental Insights: Overcoming these computational hurdles provides fundamental knowledge about the nature of chemical bonding and reactivity in electron-deficient systems. iisc.ac.in

Rational Design: Improved computational accuracy and efficiency open the door to the rational, in silico design of novel borane clusters with tailored electronic or material properties, moving beyond trial-and-error synthesis. tandfonline.com

Potential for this compound as a Building Block in Theoretical Materials Science (Excluding application data)

In theoretical materials science, molecular "building blocks" are fundamental units that can be conceptually assembled into larger, functional materials. sciencecodex.compurkh.com While lacking direct application data, the potential of a tetraborane unit as such a building block can be explored from a purely theoretical standpoint.

Covalent Organic Frameworks (COFs) are a class of materials constructed from molecular building blocks linked by strong covalent bonds. sciencecodex.com Researchers have used porphyrin structures as building blocks to create lightweight, porous materials. sciencecodex.com Theoretically, tetraborane clusters could serve a similar role. Their well-defined geometry and the potential for functionalization at the B-H vertices offer points of connection to form extended one-, two-, or three-dimensional networks.

A theoretical study would focus on:

Connectivity: How tetraborane units might be linked together, for example, through direct B-B coupling or via linker molecules.

Framework Stability: Calculating the thermodynamic stability of the resulting hypothetical frameworks using DFT.

Electronic Properties: Predicting the electronic band structure of the conceptual material to determine if it might behave as a semiconductor, conductor, or insulator. mdpi.com

This line of inquiry is purely conceptual, aiming to explore the vast design space of materials chemistry by considering novel and unconventional building blocks like tetraborane.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for Tetraboretane, and how do reaction parameters (e.g., temperature, catalysts) influence yield and purity?

- Methodological Guidance : Optimize synthesis by systematically varying parameters (e.g., 50–200°C temperature range, 1–24 hr reaction times) and characterizing outputs via HPLC or GC-MS. Include control experiments to isolate variable effects. Report yields and purity metrics in tabular form, specifying instrumentation calibration protocols to ensure reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Guidance : Combine XRD for crystallographic analysis with NMR (¹H, ¹³C, ¹¹B) and FTIR spectroscopy. For ambiguous peaks, use isotopic labeling (e.g., ¹⁰B/¹¹B substitution) or computational simulations (DFT) to resolve structural uncertainties. Document instrument settings (e.g., NMR shim gradients) to enable replication .

Q. How does this compound’s stability vary under different environmental conditions (e.g., humidity, UV exposure)?

- Methodological Guidance : Conduct accelerated stability studies using controlled-environment chambers. Monitor degradation via TGA (thermal stability) and UV-Vis spectroscopy (photostability). Include a table comparing half-life values across conditions, with error margins calculated from triplicate trials .

Q. What theoretical models exist for predicting this compound’s electronic configuration and reactivity?

- Methodological Guidance : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electronic properties. Validate predictions against experimental redox potentials or XPS data. Discuss discrepancies between computational and empirical results in terms of solvation effects or basis-set limitations .

Q. What catalytic applications of this compound are documented in organic transformations (e.g., cross-coupling reactions)?

- Methodological Guidance : Design comparative catalytic trials using this compound versus traditional catalysts (e.g., palladium complexes). Measure turnover frequencies (TOF) and selectivity ratios via GC-MS. Include a reaction optimization matrix to identify ideal substrate-to-catalyst ratios .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) optimize this compound’s synthesis pathways?

- Methodological Guidance : Simulate reaction pathways using software like Gaussian or VASP to identify rate-limiting steps. Validate predictions with experimental Arrhenius plots. Address computational-experimental deviations by adjusting solvation models or transition-state approximations .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound?

- Methodological Guidance : Conduct meta-analyses of existing data, identifying outliers through Grubbs’ test. Re-measure disputed properties using adiabatic calorimetry, ensuring calibration against NIST standards. Propose a unified dataset with uncertainty intervals, addressing methodological variations (e.g., sample purity) .

Q. What mechanisms underlie this compound’s thermal decomposition, and how do they vary with pressure?

- Methodological Guidance : Use hyphenated techniques like TGA-MS to track decomposition products in real-time. Compare atmospheric vs. high-pressure conditions using autoclave reactors. Propose a kinetic model (e.g., Friedman method) to describe activation energies for competing pathways .

Q. What strategies improve reproducibility in this compound research across laboratories?

- Methodological Guidance : Standardize protocols using ISO guidelines, including detailed metadata (e.g., solvent lot numbers, spectrometer resolution). Establish inter-lab validation studies with blinded samples. Publish negative results and instrumental raw data in supplementary materials .

Q. How does isotopic substitution (e.g., ¹⁰B vs. ¹¹B) affect this compound’s reactivity in multi-step syntheses?

- Methodological Guidance : Synthesize isotopologues via enriched precursors and compare reaction kinetics using stopped-flow spectroscopy. Analyze isotopic effects via Eyring plots, correlating kinetic isotope effects (KIE) with bond dissociation energies. Discuss implications for boron-specific catalytic mechanisms .

Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting studies . Use sensitivity analysis to identify variables most affecting discrepancies (e.g., impurity thresholds).

- Experimental Design : Follow Beilstein Journal guidelines for reproducibility, including triplicate trials, calibration certificates, and raw data archiving .

- Computational Validation : Cross-check simulations with multiple software packages (e.g., ORCA vs. NWChem) and benchmark against experimental crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.